molecular formula C18H17N3O B7492481 N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide

N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide

Cat. No. B7492481
M. Wt: 291.3 g/mol
InChI Key: BCJIEOVXEUWARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of research, including medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide is complex and has not been fully elucidated. However, it is known that this compound interacts with specific targets in cells, leading to changes in cellular function and signaling pathways. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has been shown to have a variety of biochemical and physiological effects. These include inhibition of specific enzymes and receptors, modulation of signaling pathways, and changes in cellular function. These effects make this compound a promising candidate for the development of new drugs and therapies.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide in lab experiments include its high potency and specificity for certain targets, as well as its ability to modulate cellular function and signaling pathways. However, there are also limitations to using this compound, including its potential toxicity and the need for specific reagents and conditions for synthesis.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide. These include further studies on its mechanism of action, identification of new targets for this compound, and optimization of its synthesis and purification methods. Additionally, this compound could be further explored for its potential applications in drug discovery and therapy development.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide involves a multi-step process that requires specific reagents and conditions. The first step involves the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis method for this compound has been extensively studied and optimized, allowing for the production of high yields and purity.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide has potential applications in scientific research, particularly in the areas of medicinal chemistry and drug discovery. This compound has been shown to exhibit activity against a variety of targets, including enzymes and receptors, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-imidazo[1,2-a]pyridin-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(11-14-12-21-10-4-3-7-17(21)19-14)20-16-9-8-13-5-1-2-6-15(13)16/h1-7,10,12,16H,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJIEOVXEUWARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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